2-アミノエチル(イソプロピル)カルバミン酸メチル

説明

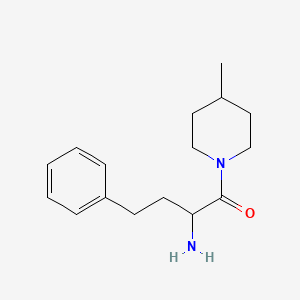

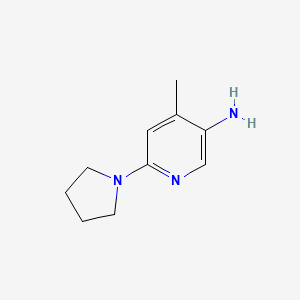

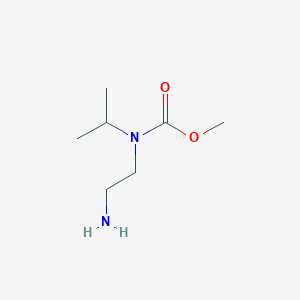

“Methyl 2-aminoethyl(isopropyl)carbamate” is a chemical compound with the molecular formula C7H16N2O2 . It has a molecular weight of 160.214 .

Synthesis Analysis

The synthesis of carbamates, such as “Methyl 2-aminoethyl(isopropyl)carbamate”, can be achieved through a three-component coupling of amines, carbon dioxide, and halides . This process is efficient and offers mild reaction conditions . Another method involves the use of Si(OMe)4 as a nonmetallic regenerable reagent and DBU as a CO2 capture agent and catalyst . This method enables the direct conversion of low-concentration CO2 into carbamates .Molecular Structure Analysis

The molecular structure of “Methyl 2-aminoethyl(isopropyl)carbamate” consists of seven carbon atoms, sixteen hydrogen atoms, two nitrogen atoms, and two oxygen atoms .Chemical Reactions Analysis

“Methyl 2-aminoethyl(isopropyl)carbamate” can participate in various chemical reactions. For instance, it can be involved in the synthesis of carbamates through a three-component coupling of amines, carbon dioxide, and halides . This process avoids N-alkylation of the amine and overalkylation of the carbamate .Physical And Chemical Properties Analysis

“Methyl 2-aminoethyl(isopropyl)carbamate” has a density of 1.0±0.1 g/cm3 . Its boiling point is 220.8±19.0 °C at 760 mmHg . The flash point is 87.3±21.5 °C .科学的研究の応用

医薬品研究

2-アミノエチル(イソプロピル)カルバミン酸メチル: は、他のカルバミン酸エステル化合物との構造的類似性から、医薬品研究において潜在的な用途があります。 カルバミン酸エステルは、重症筋無力症の治療や、化学兵器神経剤からの軍事的な事前暴露保護など、治療用途があることが知られています 。2-アミノエチル(イソプロピル)カルバミン酸メチルの特定の属性は、新規医薬品の開発または薬物合成における構成要素として検討することができます。

農薬開発

カルバミン酸エステル系農薬は、農業、園芸、獣医学における害虫防除に広く使用されています。 カルバミン酸エステルのこれらの分野における有効性を考えると、2-アミノエチル(イソプロピル)カルバミン酸メチルは、殺虫特性について調査され、独自の作用機序を持つ新規殺虫剤の開発につながる可能性があります .

化学合成

この化合物は、さまざまな有機分子の合成における前駆体として役立ちます。アミンおよびアルコールと反応してそれぞれ尿素およびカルバミン酸エステルを生成する反応性は、有機合成において特に価値があります。 これは、複雑な分子の新規合成経路の開発につながる可能性があります .

環境科学

環境科学では、2-アミノエチル(イソプロピル)カルバミン酸メチルを使用して、カルバミン酸エステルが生態系に与える影響を調査することができます。 研究は、その生分解性、毒性、土壌および水質への長期的な影響に焦点を当て、環境リスク評価に貢献することができます .

将来の方向性

“Methyl 2-aminoethyl(isopropyl)carbamate” has been used in the preparation of ultra-stiff, strong, and tough hydrogels by constructing a network with dense, small but strong hydrophobic associations . This suggests potential future applications in the development of load-bearing materials .

Relevant Papers One relevant paper discusses the use of “Methyl 2-aminoethyl(isopropyl)carbamate” in the preparation of ultra-stiff, strong, and tough hydrogels . The hydrogels show comprehensive mechanical performance and display good self-recovery and fatigue resistance due to dynamic cross-links . These hydrogels show great potential as load-bearing materials in many fields .

作用機序

Target of Action

Methyl 2-aminoethyl(isopropyl)carbamate is a type of carbamate compound . Carbamates are known to be useful protecting groups for amines, especially in the synthesis of peptides . Therefore, the primary targets of Methyl 2-aminoethyl(isopropyl)carbamate are likely to be amines present in biological systems .

Mode of Action

Methyl 2-aminoethyl(isopropyl)carbamate interacts with its targets (amines) by forming a carbamate linkage . This linkage is stable and can protect the amine group from unwanted reactions during the synthesis of peptides . The carbamate linkage can be removed under relatively mild conditions, allowing the amine to participate in subsequent reactions .

Biochemical Pathways

The action of Methyl 2-aminoethyl(isopropyl)carbamate primarily affects the biochemical pathways involved in peptide synthesis . By protecting amines, it prevents them from reacting prematurely or undesirably during the synthesis process . This allows for the controlled formation of peptide bonds, which are crucial for the structure and function of proteins .

Pharmacokinetics

The pharmacokinetics of Methyl 2-aminoethyl(isopropyl)carbamate, like other carbamates, would largely depend on its specific use and the conditions under which it is applied . As a protecting group in peptide synthesis, its Absorption, Distribution, Metabolism, and Excretion (ADME) properties would be influenced by factors such as the nature of the peptide being synthesized, the reaction conditions, and the methods used for its installation and removal .

Result of Action

The result of the action of Methyl 2-aminoethyl(isopropyl)carbamate is the successful protection of amines during peptide synthesis . This leads to the formation of peptides with the desired sequence and structure .

Action Environment

The action, efficacy, and stability of Methyl 2-aminoethyl(isopropyl)carbamate are influenced by various environmental factors. These include the pH, temperature, and solvent conditions of the reaction environment . For example, carbamates can be installed and removed under relatively mild conditions, suggesting that they are stable under a range of environmental conditions .

特性

IUPAC Name |

methyl N-(2-aminoethyl)-N-propan-2-ylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O2/c1-6(2)9(5-4-8)7(10)11-3/h6H,4-5,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXSRGSVTSBVJHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CCN)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Bromo-3,4-dihydro-4-oxo-spiro[2H-1-benzopyran-2,3'-pyrrolidine]-1'-carboxylic acid 1,1-dimethylethyl ester](/img/structure/B1400749.png)

![4,4-Difluoro-6-azaspiro[2.5]octane hydrochloride](/img/structure/B1400752.png)

![(R)-Octahydropyrazino[2,1-c][1,4]oxazine dihydrochloride](/img/structure/B1400758.png)